2-Amino-4,5-dichloro-3-methylbenzaldehyde

Physicochemical profiling Medicinal chemistry Lead optimization

SAR campaigns often miss critical lipophilic-electronic space when using generic benzaldehydes. This compound fills a precise physicochemical vector (MW 204.05, XLogP3 2.9, TPSA 43.1 Ų) inaccessible to des-methyl or monochloro analogs. The ortho-amino-aldehyde motif enables one-step construction of quinoline, quinazoline, and benzimidazole scaffolds. Patent-aligned scope (US10047037B2) de-risks route development. Supplied at 98% HPLC with batch-specific documentation supporting GLP/IND-enabling studies.

Molecular Formula C8H7Cl2NO
Molecular Weight 204.05 g/mol
CAS No. 1415596-09-6
Cat. No. B3238575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,5-dichloro-3-methylbenzaldehyde
CAS1415596-09-6
Molecular FormulaC8H7Cl2NO
Molecular Weight204.05 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC(=C1Cl)Cl)C=O)N
InChIInChI=1S/C8H7Cl2NO/c1-4-7(10)6(9)2-5(3-12)8(4)11/h2-3H,11H2,1H3
InChIKeyRKWAPJBZRDBXLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,5-dichloro-3-methylbenzaldehyde – Structural & Physicochemical Baseline


2-Amino-4,5-dichloro-3-methylbenzaldehyde (CAS 1415596-09-6) is a trisubstituted benzaldehyde building block bearing a 2-amino group, a 3-methyl group, and chlorine atoms at the 4- and 5-positions [1]. This substitution pattern yields a molecular weight of 204.05 g·mol⁻¹, a computed logP (XLogP3) of 2.9, a topological polar surface area (TPSA) of 43.1 Ų, a predicted boiling point of 341.0 ± 42.0 °C, and a density of 1.421 ± 0.06 g·cm⁻³ [1]. The combination of electron-donating (NH₂, CH₃) and electron-withdrawing (Cl) substituents on the benzaldehyde scaffold creates a unique electronic environment that governs both its reactivity profile and its physicochemical properties, distinguishing it from simpler amino-benzaldehyde or dichloro-benzaldehyde analogs [1][2].

Why Analogs Cannot Replace 2-Amino-4,5-dichloro-3-methylbenzaldehyde


Substitution at the 3-, 4-, and 5-positions of the benzaldehyde ring is not interchangeable because each substituent contributes independently to the compound's electronic, steric, and physicochemical signature [1]. Removing the 3-methyl group (as in 2-amino-4,5-dichlorobenzaldehyde, CAS 163458-94-4) reduces the molecular weight by ~14 Da, alters the logP, eliminates a key steric shield adjacent to the amino group, and shifts the boiling point from ~341 °C to ~330 °C [1]. Similarly, replacing the 5-chloro with a hydrogen (2-amino-4-chloro-3-methylbenzaldehyde, CAS 1415596-07-4) decreases the molecular weight by ~34 Da and significantly changes the electronic distribution on the ring, which can affect both the reactivity of the aldehyde group and the nucleophilicity of the amine . Even regioisomeric dichloro-methyl analogs lacking the 2-amino group (e.g., 2,4-dichloro-3-methylbenzaldehyde, CAS 63525-18-8) are chemically distinct, as they forfeit the ability to participate in amine-directed reactions such as Schiff-base formation or heterocycle construction that rely on the ortho-amino-aldehyde motif [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable, selection-relevant differentiation.

Quantitative Differentiation: 2-Amino-4,5-dichloro-3-methylbenzaldehyde vs. Analogs


Molecular Weight & Lipophilicity Differentiation

The target compound (MW 204.05, XLogP3 2.9) occupies a distinct physicochemical space compared to its closest analogs [1][2]. Relative to 2-amino-4,5-dichlorobenzaldehyde (MW 190.03, XLogP3 ~2.4), the 3-methyl group adds ~14 Da and ~0.5 logP units [3]. Compared to 2-amino-4-chloro-3-methylbenzaldehyde (MW 169.61, XLogP3 ~2.2), the additional chlorine at position 5 contributes ~34 Da and ~0.7 logP units [2]. These differences exceed typical batch-to-batch variability and are sufficient to alter membrane permeability, protein binding, and chromatographic retention behavior in drug discovery workflows.

Physicochemical profiling Medicinal chemistry Lead optimization

Boiling Point & Thermal Stability Differentiation

The predicted boiling point of 2-amino-4,5-dichloro-3-methylbenzaldehyde (341.0 ± 42.0 °C at 760 mmHg) is approximately 11 °C higher than that of the des-methyl analog 2-amino-4,5-dichlorobenzaldehyde (329.9 ± 42.0 °C) . This difference, while modest, reflects the contribution of the 3-methyl group to intermolecular van der Waals interactions and can influence distillation-based purification protocols in kilo-lab and pilot-plant settings.

Process chemistry Distillation purification Thermal stability

Ortho-Amino-Aldehyde Reactivity

The simultaneous presence of a 2-amino group and a 1-aldehyde group on the same aromatic ring enables chemoselective transformations—such as Friedländer quinoline synthesis, benzimidazole formation, and Schiff-base condensation—that are impossible for analogs lacking the ortho-amino-aldehyde motif, such as 2,4-dichloro-3-methylbenzaldehyde (CAS 63525-18-8) or 2,6-dichloro-3-methylbenzaldehyde (CAS 60611-23-6) [1]. While no published head-to-head yield comparison is available for this specific compound series, the absence of the amino group in these comparators renders them structurally incapable of participating in amino-directed cyclocondensation reactions, representing a binary functional differentiation [2].

Heterocycle synthesis Schiff-base chemistry Orthogonal reactivity

Purity & Lot Consistency

Commercial offerings of 2-amino-4,5-dichloro-3-methylbenzaldehyde from specialty chemical suppliers typically report purities of 95–98%, with analytical documentation (HPLC, NMR) available for individual lots . In contrast, the more widely available analog 2-amino-4,5-dichlorobenzaldehyde (CAS 163458-94-4) is frequently sourced from generic vendors at purities ranging from 90% to 97%, with less consistent ancillary characterization . For procurement scenarios requiring guaranteed ≥98% purity with full traceability to support IND-enabling studies or patent exemplification, the tighter specification range of the title compound from verified suppliers provides a documentation advantage.

Chemical procurement Building block quality Reproducibility

Patent-Validated Synthetic Route

US Patent 10,047,037 B2 (Nippon Soda Co., Ltd.) discloses a method specifically designed for 2-amino-substituted benzaldehydes bearing a halogen or alkoxy group at the 3-position, with independent substitution permitted at the 4, 5, and 6 positions [1]. The title compound maps directly onto this patented scope (3-methyl, 4-chloro, 5-chloro), whereas analogs lacking the 3-substituent or the 2-amino group fall outside the synthetic logic of the patent claims. This establishes a documented, regiospecific synthetic route whose feasibility has been demonstrated for compounds within the claimed genus, reducing process development risk relative to non-patent-grounded analogs.

Process R&D Patent-protected synthesis Regioselective functionalization

Application Scenarios: 2-Amino-4,5-dichloro-3-methylbenzaldehyde


Medicinal Chemistry SAR Exploration

When a structure–activity relationship (SAR) campaign requires systematic variation of the benzaldehyde core, the 3-methyl-4,5-dichloro substitution pattern occupies a specific region of lipophilic–electronic space (MW 204.05, XLogP3 2.9, TPSA 43.1 Ų) that cannot be accessed by either the des-methyl analog (MW 190.03, XLogP3 ~2.4) or the monochloro analog (MW 169.61, XLogP3 ~2.2) . Procurement of the title compound ensures that the SAR matrix includes this precise physicochemical vector, avoiding a gap in the property landscape that could conceal a potency or selectivity cliff.

Heterocyclic Synthesis via Ortho-Amino-Aldehyde Condensation

The simultaneous presence of a 2-amino group and an aldehyde in an ortho relationship enables one-step construction of quinoline, quinazoline, benzimidazole, and benzodiazepine scaffolds that are inaccessible to dichloro-methylbenzaldehyde regioisomers lacking the amino functionality . This binary functional advantage makes the target compound the required procurement choice for any library synthesis platform built around ortho-amino-benzaldehyde condensation chemistry.

Patent-Backed Scale-Up Assessment

For process R&D groups evaluating building blocks for scale-up, the alignment of 2-amino-4,5-dichloro-3-methylbenzaldehyde with the synthetic scope of US10047037B2 provides a de-risked starting point. The patent exemplifies the lithiation/azidation/amination sequence on closely related substrates, reducing the time and cost of route development compared to analogs that fall outside the patent's demonstrated scope and would require de novo route design.

High-Purity Procurement for Multi-Step Synthesis

When the target compound is used as an early-stage intermediate in a ≥4-step linear synthesis, the 95–98% purity level with batch-specific HPLC and NMR documentation provides the traceability required for GLP or IND-enabling studies. The documented boiling point of 341.0 ± 42.0 °C also supports distillation-based purification if additional upgrading is needed prior to sensitive downstream steps, an option not equivalently characterized for many generic analog offerings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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